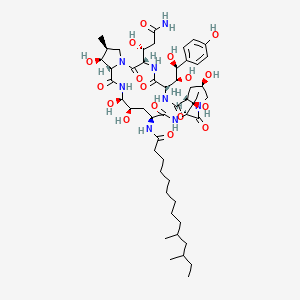

![molecular formula C21H20N2O5S2 B2769979 Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate CAS No. 1115871-91-4](/img/structure/B2769979.png)

Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

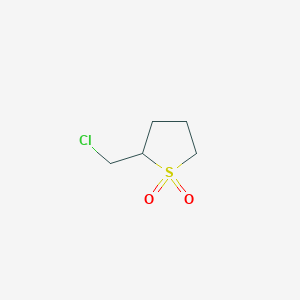

“Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate” is a chemical compound with the linear formula C17H18N2O5S . It is a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 362.407 . The exact molecular structure would require more specific information or computational chemistry analysis which is beyond my current capabilities.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds have been used in catalytic protodeboronation of alkyl boronic esters .Physical And Chemical Properties Analysis

This compound is a powder that is off-white to purple in color . It is soluble in DMSO, with a solubility of 25 mg/mL . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Drug Discovery and Development

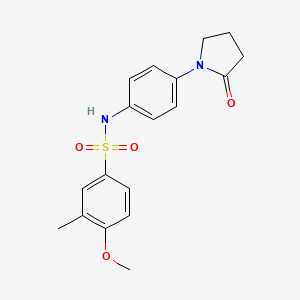

Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate (MSAB) serves as a valuable building block for designing novel pharmaceutical compounds. Researchers explore its potential as a scaffold for developing new drugs targeting specific biological pathways. Notably, MSAB interacts with β-catenin, a key protein involved in Wnt signaling. By promoting β-catenin ubiquitination and proteasomal degradation, MSAB inhibits cancer cell proliferation .

Wnt Signaling Modulation

MSAB selectively inhibits Wnt signaling-dependent proliferation of cancer cells, making it a promising candidate for cancer therapy. It exhibits efficacy in Wnt-dependent cultures while sparing Wnt-independent cells. Researchers investigate its impact on tumor growth and explore its potential as an anti-cancer agent .

Chemical Biology and Mechanistic Studies

Scientists use MSAB to dissect cellular pathways and study the role of β-catenin in various biological processes. Its ability to interact with β-catenin provides insights into protein-protein interactions, protein degradation, and cellular responses. Researchers employ MSAB to unravel molecular mechanisms and validate drug targets .

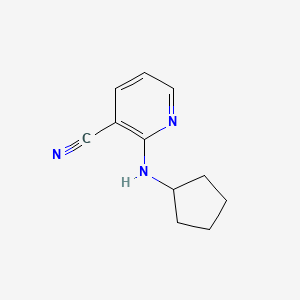

Structural Biology and Crystallography

The crystal structure of MSAB has been determined experimentally, providing valuable data for structural biology studies. Researchers analyze its three-dimensional arrangement, bond angles, and intermolecular interactions. Such insights aid in understanding its binding modes and guiding drug design efforts .

Antitumor Activity Evaluation

In vitro assays assess MSAB’s antitumor activity against specific cancer cell lines. Researchers use the standard MTT assay to determine its cytotoxic effects. By measuring cell viability, they evaluate its potential as a therapeutic agent against malignant melanoma and other cancer types .

Material Science and Functionalization

MSAB’s unique chemical structure allows for functionalization and modification. Researchers explore its use in material science, such as incorporating it into polymers, nanoparticles, or surfaces. By tailoring its properties, they aim to create innovative materials with specific applications.

Mechanism of Action

Target of Action

The primary target of Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .

Mode of Action

This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .

Biochemical Pathways

The degradation of β-catenin affects the Wnt signaling pathway . Normally, β-catenin accumulates in the cytoplasm and then translocates to the nucleus, where it binds to transcription factors to activate the transcription of target genes. When β-catenin is degraded, it can no longer perform these functions, thus inhibiting the wnt signaling pathway .

Pharmacokinetics

It is known to be soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of the Wnt signaling pathway by this compound selectively inhibits the proliferation of cancer cells that are dependent on Wnt signaling . It exhibits little efficacy in Wnt-independent cultures .

properties

IUPAC Name |

methyl 4-[[3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-14-4-10-17(11-5-14)30(26,27)23(2)18-12-13-29-19(18)20(24)22-16-8-6-15(7-9-16)21(25)28-3/h4-13H,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHWNKRFGUKOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methoxyacetate](/img/structure/B2769897.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769899.png)

![1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2769901.png)

![(Z)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)(methyl)oxidoazanium](/img/structure/B2769902.png)

![2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2769903.png)

![tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate](/img/structure/B2769904.png)

![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2769918.png)